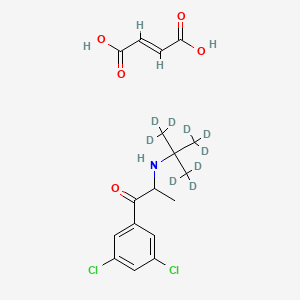

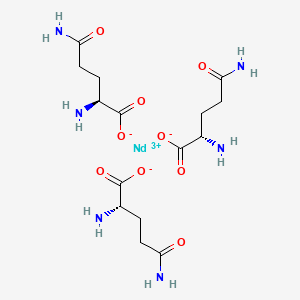

![molecular formula C36H54N2O4S B586058 (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate CAS No. 54201-67-1](/img/structure/B586058.png)

(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of cholest-5-en-3-yl acetate, which is a type of steroid. The “4-Methylbenzene-1-sulfonyl” part refers to a sulfonyl group attached to a methylbenzene (or toluene) ring . The “hydrazinylidene” part suggests the presence of a hydrazine functional group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Steroids are typically crystalline solids that are insoluble in water but soluble in organic solvents .科学的研究の応用

Steroidal Compound Synthesis and Modifications

Steroidal compounds, such as cholest-5-en-3-yl acetate derivatives, are synthesized and modified to explore their biological activities and potential therapeutic applications. For example, the oxidation of cholesta-5,7-dien-3beta-yl acetate with urea-hydrogen peroxide adduct under various conditions has been studied to obtain key intermediates for the synthesis of biologically active steroids (Musumeci & Sica, 2002). This research demonstrates the importance of steroidal compounds as precursors in synthesizing complex molecules with potential pharmacological effects.

Sulfonyl Hydrazide Chemistry

Sulfonyl hydrazides and their derivatives serve as versatile intermediates in organic synthesis, including the construction of heterocyclic compounds and the modification of steroidal frameworks. The synthesis of sulfonyl azides, for instance, has been explored for diazo transfer reactions to carbonyl compounds, showcasing the utility of sulfonyl groups in chemical transformations (Katritzky, Widyan, & Gyanda, 2008). These methodologies could be applicable in the functionalization of steroidal backbones, including compounds like "(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate," to explore their biological activities or to develop new materials.

Biological Applications and Mechanistic Studies

The incorporation of sulfonyl hydrazide groups into steroidal or other organic frameworks can lead to compounds with significant biological activities. For example, sulfonyl hydrazones derived from 3-formylchromone were found to be effective non-selective inhibitors of monoamine oxidases MAO-A and MAO-B, indicating the potential for therapeutic applications in neurodegenerative diseases and mood disorders (Abid et al., 2017). These findings highlight the potential of chemically modified steroidal compounds in drug discovery and development.

特性

IUPAC Name |

[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQQZFYOHCDZNN-MLLYIQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858490 |

Source

|

| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

CAS RN |

54201-67-1 |

Source

|

| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

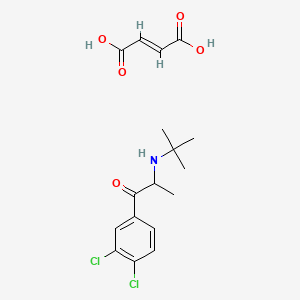

![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)

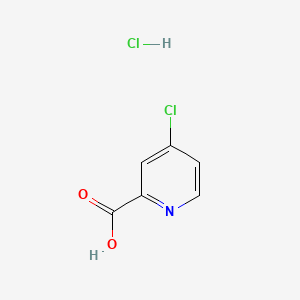

![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)

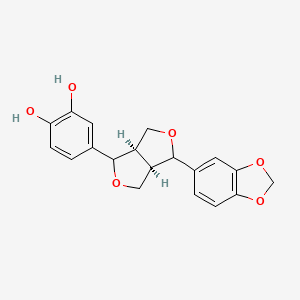

![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)